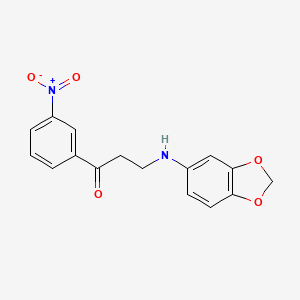![molecular formula C17H22N6O4 B2729187 ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1013971-92-0](/img/structure/B2729187.png)
ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Synthetic Applications and Chemical Properties
Potential Carcinostatics and Enzyme Inhibition : Research by Wanner et al. (1978) explored the synthesis and properties of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, highlighting the relevance of purinyl derivatives in the biosynthesis of adenosine monophosphate (AMP). This study underscores the chemical's utility in synthesizing compounds with potential enzyme inhibition capabilities, crucial for developing cancer therapeutics (Wanner, Hageman, Koomen, & Pandit, 1978).
Antioxidant and Biological Activities : Chakraborty et al. (2016) characterized substituted aryl meroterpenoids from the red seaweed Hypnea musciformis, indicating the role of ethyl acetate derivatives in identifying new antioxidant molecules. The study demonstrates how derivatives of ethyl acetate, similar in reactivity to the compound , can serve as lead molecules for pharmaceutical and food industries due to their antioxidative properties (Chakraborty, Joseph, Joy, & Raola, 2016).
Marine Fungal Compounds : Research by Wu et al. (2010) on compounds from the marine fungus Penicillium sp. involved ethyl acetate extracts, leading to the discovery of new compounds with unique structures. This emphasizes the chemical's importance in marine bioprospecting and the discovery of new bioactive substances (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
Synthetic Chemistry Innovations : The work by Ramesh et al. (2017) on the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin showcases the use of ethyl acetate derivatives in complex organic syntheses. This illustrates the compound's utility in creating medically relevant molecules through innovative synthetic pathways (Ramesh, Anjibabu, Reddy, Yedukondalu, Reddy, Kummari, Raju, & Srinivasu, 2017).
Mechanism of Action
Moreover, the compound also contains a purine ring, which is another type of nitrogen-containing heterocycle. Purine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, and can influence a wide range of biochemical pathways .
The pharmacokinetics of such compounds would depend on various factors, including their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemical products, affecting cellular functions and processes .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures, or their action might be enhanced or inhibited by the presence of other substances .
properties
IUPAC Name |
ethyl 2-[3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-7-27-12(24)8-22-15(25)13-14(21(6)17(22)26)18-16(20(13)5)23-11(4)9(2)10(3)19-23/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOEMOFYOCNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

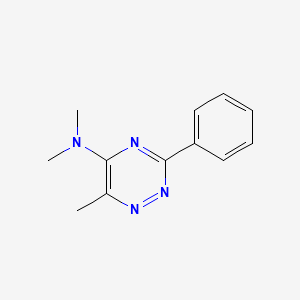
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)
![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)
![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)
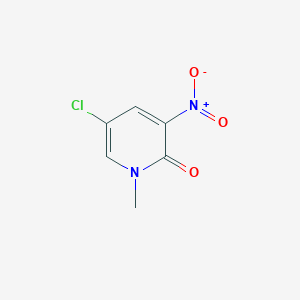


![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)

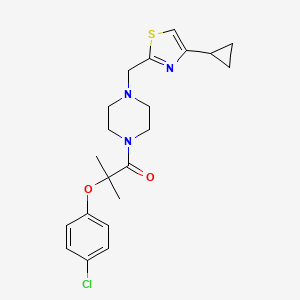
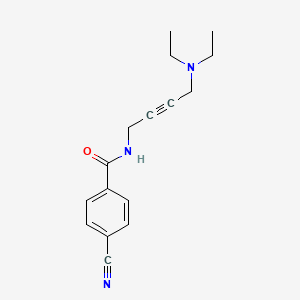
![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)
